An In-depth Technical Guide to 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid: Synthesis, Properties, and Spectroscopic Analysis
An In-depth Technical Guide to 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid: Synthesis, Properties, and Spectroscopic Analysis
Disclaimer: The following technical guide is a predictive analysis of the chemical properties and synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid. As of the time of this writing, there is no specific experimental data for this compound in the published scientific literature. The information presented herein is based on established principles of organic chemistry and data from structurally related analogs. This guide is intended for research and informational purposes and should be used as a theoretical framework for the potential synthesis and characterization of the target molecule.
Introduction
2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid is a substituted pyridine derivative containing a propanoic acid moiety. The presence of the electron-donating dimethylamino group and the acidic carboxylic acid function on the pyridine scaffold suggests potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and expected spectroscopic data to aid researchers in its potential synthesis and characterization.
Nomenclature and Chemical Structure
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IUPAC Name: 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid
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Molecular Formula: C₁₀H₁₄N₂O₂
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Molecular Weight: 194.23 g/mol
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CAS Number: Not available
Chemical Structure:
Proposed Synthesis
A plausible and efficient method for the synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid is a two-step process involving a Heck cross-coupling reaction followed by ester hydrolysis.
Synthetic Pathway
Caption: Proposed synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-[6-(Dimethylamino)pyridin-3-yl]prop-2-enoate (Heck Reaction) [1][2][3][4]
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To a sealed tube, add 5-bromo-2-(dimethylamino)pyridine (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
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Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
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Add anhydrous triethylamine (2.0 eq) and ethyl acrylate (1.5 eq) via syringe.
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Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
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Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-[6-(dimethylamino)pyridin-3-yl]prop-2-enoate.
Step 2: Synthesis of Ethyl 2-[6-(Dimethylamino)pyridin-3-yl]propanoate (Reduction)
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Dissolve the ethyl 2-[6-(dimethylamino)pyridin-3-yl]prop-2-enoate (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add palladium on carbon (10% w/w, 0.05 eq) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with ethanol.
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Concentrate the filtrate under reduced pressure to yield ethyl 2-[6-(dimethylamino)pyridin-3-yl]propanoate, which can be used in the next step without further purification if sufficiently pure.
Step 3: Synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid (Hydrolysis) [5][6][7][8][9]
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Dissolve the ethyl 2-[6-(Dimethylamino)pyridin-3-yl]propanoate (1.0 eq) in a mixture of ethanol and water.
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Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
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Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 4-5 with 1M hydrochloric acid.
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A precipitate of the product should form. If not, extract the product into a suitable organic solvent like ethyl acetate.
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Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extraction was performed, dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid.
Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Weight | 194.23 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| pKa | Two pKa values are expected: one for the protonated pyridine nitrogen (pKa₁), and one for the carboxylic acid proton (pKa₂). The pKa of pyridine is ~5.2. The electron-donating dimethylamino group at the 6-position is expected to increase the basicity of the pyridine nitrogen, leading to a predicted pKa₁ in the range of 6.0-7.0. The pKa of a typical propanoic acid is ~4.8. The pyridine ring will have a minor electron-withdrawing effect, so the predicted pKa₂ is likely to be in the range of 4.5-5.0.[10][11][12][13][14] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Due to its amphoteric nature, its solubility in water is expected to be pH-dependent, with increased solubility in acidic and basic aqueous solutions. |
Predicted Spectroscopic Data
¹H NMR Spectroscopy
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-4 | ~7.5 - 7.7 | dd | ~8.0, 2.0 |
| Pyridine H-5 | ~7.2 - 7.4 | d | ~8.0 |
| Pyridine H-2 | ~6.4 - 6.6 | d | ~2.0 |
| -CH(α) | ~3.6 - 3.8 | q | ~7.0 |
| -N(CH₃)₂ | ~3.0 - 3.2 | s | - |
| -CH₃(β) | ~1.4 - 1.6 | d | ~7.0 |
| -COOH | ~10.0 - 12.0 | br s | - |
Note: Chemical shifts are predicted for a solution in CDCl₃ or DMSO-d₆. The carboxylic acid proton signal may be broad and its position can vary depending on the solvent and concentration.[15][16][17][18][19][20][21]
¹³C NMR Spectroscopy
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~175 - 180 |
| Pyridine C-6 | ~158 - 162 |
| Pyridine C-4 | ~135 - 140 |
| Pyridine C-2 | ~105 - 110 |
| Pyridine C-3 | ~130 - 135 |
| Pyridine C-5 | ~120 - 125 |
| -N(CH₃)₂ | ~38 - 42 |
| -CH(α) | ~40 - 45 |
| -CH₃(β) | ~18 - 22 |
Note: Chemical shifts are predicted and can vary based on the solvent used.[22][23]
Mass Spectrometry (Electron Ionization)
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Molecular Ion (M⁺): m/z = 194
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Major Fragmentation Pathways:
Potential Applications and Research Directions
Derivatives of pyridine and propanoic acid are prevalent in pharmaceuticals and agrochemicals. The specific combination of a dimethylamino group and a propanoic acid on a pyridine ring in 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid suggests several potential areas for investigation:
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Medicinal Chemistry: The scaffold could serve as a starting point for the development of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.
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Coordination Chemistry: The pyridine nitrogen and the carboxylate group can act as ligands for metal ions, making the compound a candidate for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.
-
Organic Synthesis: The molecule can be used as a building block for the synthesis of more complex molecules.
Further research would be required to synthesize this compound and evaluate its biological activity and material properties.
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